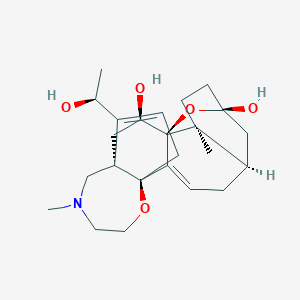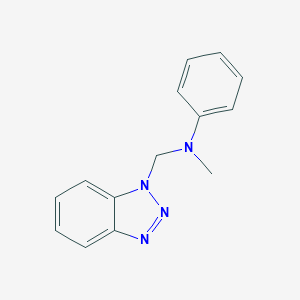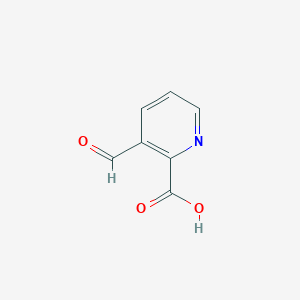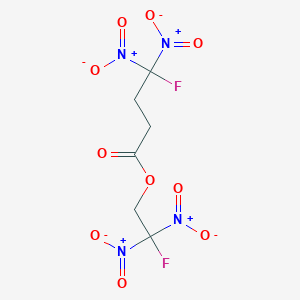
1,3-Dioxolane, 2-(1-methylbutyl)-
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-(1-methylbutyl)- can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves the following steps:
Selection of Carbonyl Compound: The starting material can be an aldehyde or a ketone. For 2-(1-methylbutyl)-1,3-dioxolane, the carbonyl compound is 2-methylpentanal.
Acetalization Reaction: The carbonyl compound reacts with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the removal of water formed during the reaction.
Purification: The product is purified by distillation or recrystallization to obtain the desired 1,3-dioxolane derivative.
Industrial Production Methods
In industrial settings, the production of 1,3-dioxolane derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable efficient removal of by-products. The use of molecular sieves or azeotropic distillation can further enhance the efficiency of water removal during the acetalization process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane, 2-(1-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the ring. Common nucleophiles include halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 2-(1-methylbutyl)- has several scientific research applications:
Organic Synthesis: It is used as a protecting group for carbonyl compounds, preventing unwanted reactions during multi-step syntheses.
Polymer Chemistry: The compound is utilized in the synthesis of polyacetals and other polymers with desirable mechanical and thermal properties.
Battery Technology: 1,3-Dioxolane derivatives are employed as solvents and additives in lithium-ion batteries to enhance electrolyte stability and ionic conductivity.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including drugs with potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1,3-dioxolane, 2-(1-methylbutyl)- involves its ability to form stable cyclic structures through acetalization. This stability is crucial in its role as a protecting group in organic synthesis. The compound can undergo ring-opening reactions under acidic or basic conditions, allowing for controlled deprotection and subsequent functionalization of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A six-membered ring analog with similar chemical properties but different ring strain and stability.
Tetrahydrofuran (THF): A five-membered ring ether with a single oxygen atom, commonly used as a solvent in organic synthesis.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, exhibiting different reactivity due to the peroxide linkage.
Uniqueness
1,3-Dioxolane, 2-(1-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in applications requiring precise control over reactivity and stability, such as in the synthesis of complex organic molecules and advanced materials.
Propiedades
IUPAC Name |
2-pentan-2-yl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-4-7(2)8-9-5-6-10-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGQDHBXWPACTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884962 | |
| Record name | 1,3-Dioxolane, 2-(1-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17155-65-6 | |
| Record name | 2-(1-Methylbutyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17155-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxolane, 2-(1-methylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017155656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolane, 2-(1-methylbutyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane, 2-(1-methylbutyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(sec-butyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















